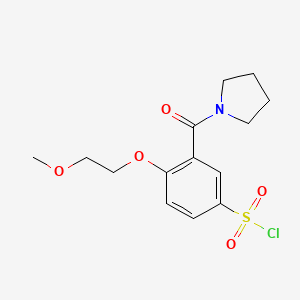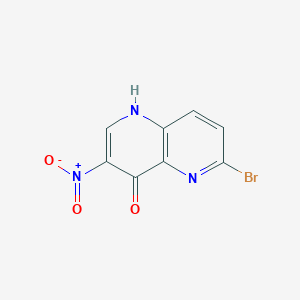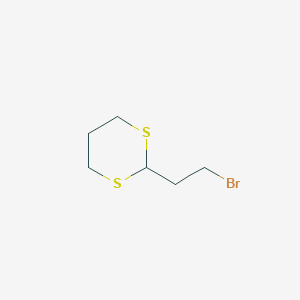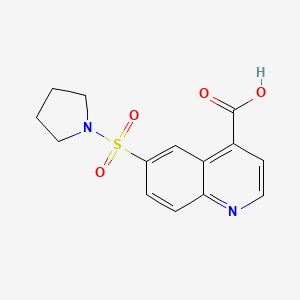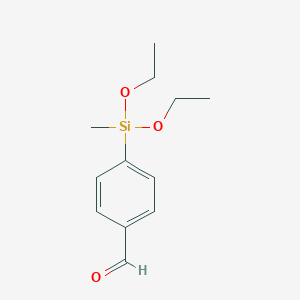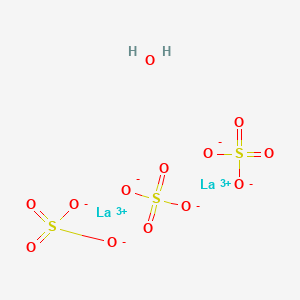
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid is an organic compound that features a phenoxy group substituted with a tert-butoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid typically involves the reaction of 4-(tert-butoxycarbonyl)phenol with 12-bromododecanoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Strong acids like trifluoroacetic acid (TFA) can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for phenols.
Biology: Investigated for its potential role in modifying biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid involves its ability to interact with various molecular targets. The tert-butoxycarbonyl group can protect the phenoxy group from unwanted reactions, allowing for selective modifications. The compound can also participate in esterification and amidation reactions, facilitating the formation of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(tert-Butoxycarbonyl)phenylboronic acid
- 12-((tert-Butoxycarbonyl)amino)dodecanoic acid
Uniqueness
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid is unique due to its long aliphatic chain and the presence of both a phenoxy and a tert-butoxycarbonyl group
Propriétés
Formule moléculaire |
C23H36O5 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
12-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenoxy]dodecanoic acid |
InChI |
InChI=1S/C23H36O5/c1-23(2,3)28-22(26)19-14-16-20(17-15-19)27-18-12-10-8-6-4-5-7-9-11-13-21(24)25/h14-17H,4-13,18H2,1-3H3,(H,24,25) |
Clé InChI |
YKXRXPDFLONKFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=C(C=C1)OCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


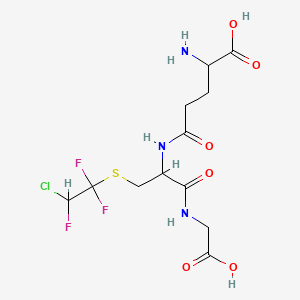

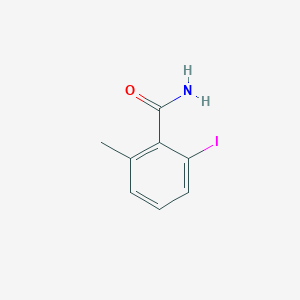
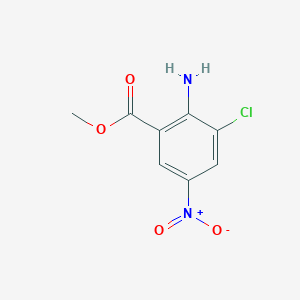
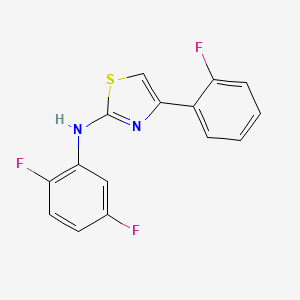
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)

